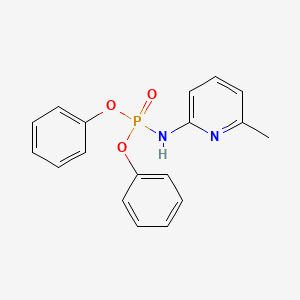
Phosphoramidic acid, (6-methyl-2-pyridinyl)-, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (6-methylpyridin-2-yl)amidophosphate is a chemical compound with the molecular formula C25H23N2O3P and a molecular weight of 430.44 g/mol . It is a pyridine derivative, specifically a phosphonate ester, and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (6-methylpyridin-2-yl)amidophosphate typically involves the reaction of 6-methylpyridin-2-amine with diphenylphosphoryl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of diphenyl (6-methylpyridin-2-yl)amidophosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (6-methylpyridin-2-yl)amidophosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Solvents: Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), and ethanol (EtOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoramidates, while reduction could produce amines .
Scientific Research Applications
Diphenyl (6-methylpyridin-2-yl)amidophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl (6-methylpyridin-2-yl)amidophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphino-6-methylpyridine: A similar compound with a phosphine group instead of a phosphonate ester.
6,6′-Dimethyl-2,2′-bipyridine: Another pyridine derivative with similar structural features.
Uniqueness
Diphenyl (6-methylpyridin-2-yl)amidophosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N2O3P |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C18H17N2O3P/c1-15-9-8-14-18(19-15)20-24(21,22-16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-14H,1H3,(H,19,20,21) |
InChI Key |
NUZKBSGOKIUUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B11065237.png)
![1'-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11065239.png)
![4-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B11065242.png)
![7,9-Dichloro-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11065268.png)
![1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065276.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11065280.png)
![1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11065294.png)
![8,10-diamino-7-(3,4,5-trimethoxyphenyl)-7H-benzo[7,8]chromeno[2,3-b]pyridine-9-carbonitrile](/img/structure/B11065301.png)
![4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate](/img/structure/B11065313.png)
![4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065325.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11065341.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)
